Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate
Overview
Description
Scientific Research Applications
1. Source and Chemical Structure Analysis
A new acetylenic compound, related to Tetradeca-1,3,5-trien-8,10-diyne-1,3-diyl diacetate, was isolated from the rhizomes of Atractylodes chinensis, identified as "atractyloyne" and its structure was determined based on spectroscopic data and chemical evidence. The compound’s absolute configuration was established by a specific analytical method, highlighting its significance in the realm of natural product chemistry (Nakai et al., 2005).
2. Solid-state Polymerization and Material Science
Tetradeca-5,7,9-triene-1,3,11,13-tetrayne derivatives, with a structure related to this compound, were synthesized and subjected to solid-state polymerization. This was the first investigation of its kind, shedding light on the material's potential applications in the field of polymer science. The polymerization process was induced by UV irradiation, and the resulting changes in absorption properties were meticulously studied, revealing unique photophysical behavior and suggesting potential applications in optoelectronic devices (Higuchi et al., 2013).
3. Pharmacokinetics and Tissue Distribution
The compound's presence was significant enough to necessitate the development of a specialized HPLC-UV method for its quantification in rat plasma and tissues. This study not only provided a deeper understanding of the compound's pharmacokinetic properties but also its tissue distribution, which is crucial for assessing its therapeutic potential and safety profile (Huo et al., 2014).
4. Biological Activities and Potential Therapeutic Applications
A compound structurally related to this compound showed significant bioactivity in an antioxidant response element (ARE)-inducing assay. This highlights the compound's potential in modulating oxidative stress, a mechanism involved in various diseases and pathological conditions. The specific activity of the compound and its non-toxic nature at certain concentrations point towards its potential therapeutic applications, especially in conditions where oxidative stress plays a pivotal role (Kim et al., 2018).
Properties
IUPAC Name |
[(1E,3E,5E)-3-acetyloxytetradeca-1,3,5-trien-8,10-diynyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-4-5-6-7-8-9-10-11-12-13-18(22-17(3)20)14-15-21-16(2)19/h11-15H,4-5,10H2,1-3H3/b12-11+,15-14+,18-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVIMOJJRLVUND-JOUCHLKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC#CCC=CC=C(C=COC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC#CC#CC/C=C/C=C(\C=C\OC(=O)C)/OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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